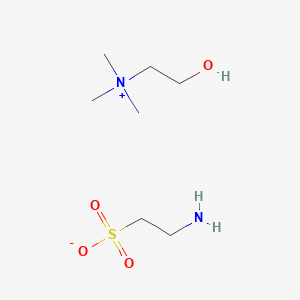![molecular formula C21H21ClN4O4 B11927110 ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a benzimidazole core, a piperazine ring, and a chlorinated phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorinated Phenol Group: This step involves the chlorination of a phenol derivative, followed by its attachment to the benzimidazole core.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzimidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.
相似化合物的比较
Similar Compounds
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate: shares similarities with other benzimidazole derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a benzimidazole core, a chlorinated phenol group, and a piperazine ring makes this compound unique.
Biological Activity: Its specific interactions with biological targets may differ from other similar compounds, leading to unique therapeutic potentials.
属性
分子式 |
C21H21ClN4O4 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC 名称 |
ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN4O4/c1-2-30-21(29)26-9-7-25(8-10-26)20(28)13-3-5-16-17(11-13)24-19(23-16)15-12-14(22)4-6-18(15)27/h3-6,11-12,27H,2,7-10H2,1H3,(H,23,24) |
InChI 键 |
KTBDPNGLOPBQOA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=C(C=CC(=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


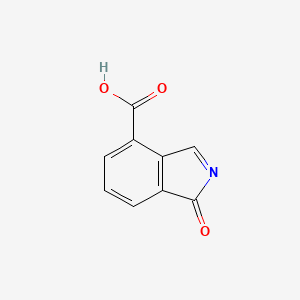
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
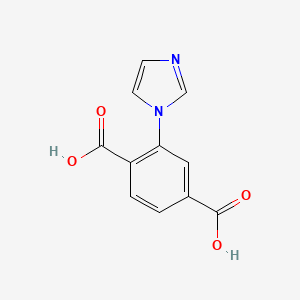
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
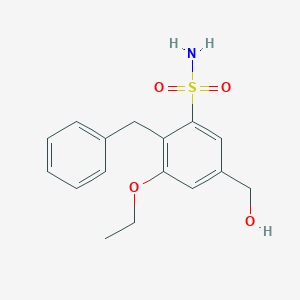
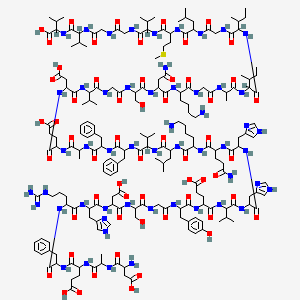
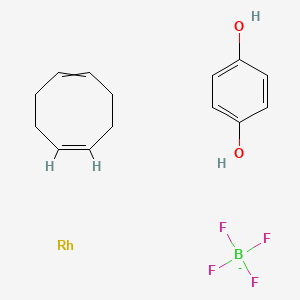
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
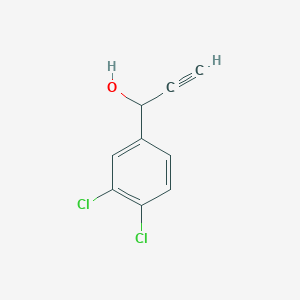

![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)


